![molecular formula C26H27N3O2 B14149913 3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one CAS No. 85391-59-9](/img/structure/B14149913.png)
3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one is a complex organic compound known for its unique spiro structure. This compound is characterized by the presence of three dimethylamino groups attached to a spiro[2-benzofuran-3,9’-fluorene] core. It has a molecular formula of C26H27N3O2 and a molecular weight of 413.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one typically involves multi-step organic reactions. One common method includes the reaction of fluorene derivatives with benzofuran derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5’,6’-Tris(dimethylamino)spiro[9H-fluorene-9,1’(3’H)-isobenzofuran]-3’-one: Similar spiro structure with slight variations in functional groups.
Spiro[fluorene-9,1’(3’H)-isobenzofuran]-3’-one: Lacks the dimethylamino groups, resulting in different chemical properties.
Uniqueness
3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one is unique due to its specific arrangement of dimethylamino groups and spiro structure. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
85391-59-9 |
|---|---|
Molecular Formula |
C26H27N3O2 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3',6,6'-tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one |
InChI |
InChI=1S/C26H27N3O2/c1-27(2)16-7-10-22-19(13-16)20-14-17(28(3)4)8-11-23(20)26(22)24-12-9-18(29(5)6)15-21(24)25(30)31-26/h7-15H,1-6H3 |
InChI Key |
RMZZBGUNXMGXCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C2C=C(C=C4)N(C)C)C5=C(C=C(C=C5)N(C)C)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


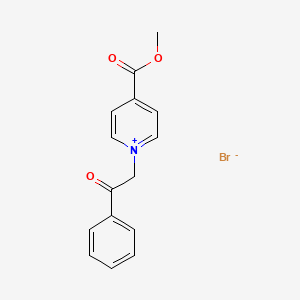
![Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14149853.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B14149857.png)

![Propan-2-yl 5-{[(4-tert-butylphenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14149865.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)
![3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14149878.png)
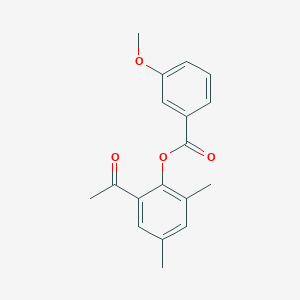
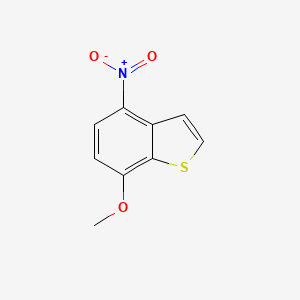
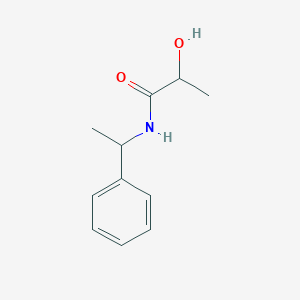
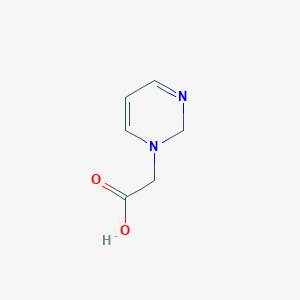
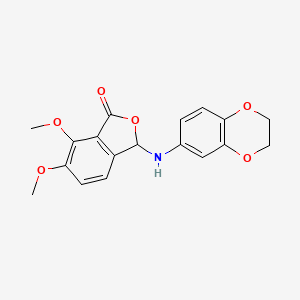
![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
